

Fucosamine Derivatives: A Technical Guide to Natural Occurrence and Analysis

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Compound of Interest

Compound Name: *Fucosamine*

Cat. No.: *B607565*

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This technical guide provides an in-depth overview of **fucosamine** and its derivatives, with a primary focus on their natural occurrence, biosynthesis, and the experimental methodologies required for their study. **Fucosamine** (2-amino-2,6-dideoxy-galactose) and its acetylated form, N-acetyl-**fucosamine** (FucNAc), are rare amino sugars that have been identified as crucial components of bacterial cell surface glycoconjugates, particularly the lipopolysaccharides (LPS) of Gram-negative bacteria. Their presence on the bacterial surface implicates them in host-pathogen interactions and makes them potential targets for novel therapeutic and diagnostic development.

Natural Occurrence of Fucosamine Derivatives

Fucosamine is predominantly found as a structural component of the O-specific polysaccharide (O-antigen) chains of bacterial lipopolysaccharides. The O-antigen is the outermost part of the LPS and is a major determinant of a bacterium's serological specificity and virulence. The presence of rare sugars like N-acetyl-L-**fucosamine** contributes to this antigenic diversity.

Key bacterial species in which **fucosamine** derivatives have been identified include:

- *Proteus vulgaris*: The O19 serotype contains N-acetyl-L-**fucosamine** as a key component of its O-specific polysaccharide repeating unit.^[1]

- *Chromobacterium violaceum*: D-**fucosamine** has been successfully isolated from the specific polysaccharide of this Gram-negative bacterium.
- *Pseudomonas aeruginosa*: The biosynthesis pathway for UDP-N-acetyl-L-**fucosamine** has been elucidated in this opportunistic pathogen, where it serves as a precursor for the serotype O11 lipopolysaccharide.
- *Ochrobactrum quorumnogens*: The lipopolysaccharide of this rhizospheric bacterium was found to contain D-fucose residues, highlighting the presence of fucose-family sugars in this genus.

Data Presentation: Quantitative Occurrence

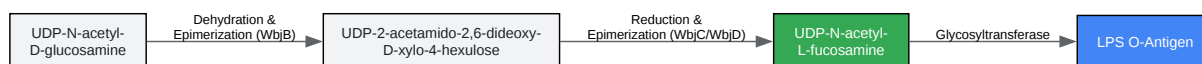
The precise quantification of **fucosamine** derivatives within complex polysaccharides is essential for structural and functional studies. High-performance analytical techniques are required to determine their molar ratios relative to other constituent monosaccharides.

Bacterial Species	Polysaccharide	Fucosamine Derivative	Molar Ratio / Composition	Reference
<i>Proteus vulgaris</i> O19	O-Specific Polysaccharide	N-acetyl-L-fucosamine (L-FucNAc)	D-Gal:D-GlcNAc:D-GalNAc:L-FucNAc = 1:1:1:1	[1]
<i>Citrobacter</i> sp.	Exopolysaccharide (EPS)	Total Hexosamines	29% of crude EPS	
<i>Ochrobactrum quorumnogens</i> T1Kr02	Lipopolysaccharide (LPS)	Total Carbohydrates	31.2% of LPS	

Biosynthesis and Biological Role

The primary precursor for **fucosamine** derivatives in bacteria is UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), a central metabolite in the hexosamine biosynthesis pathway. A series of enzymatic modifications, including epimerization and reduction, converts UDP-GlcNAc into the

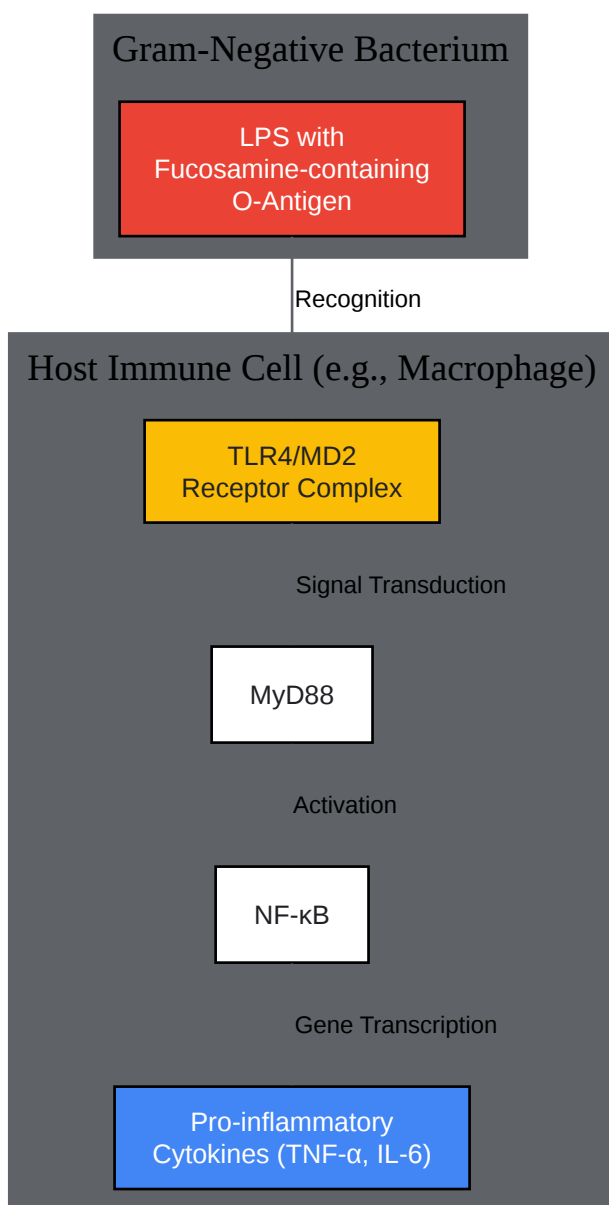
activated sugar nucleotide UDP-N-acetyl-L-**fucosamine** (UDP-L-FucNAc). This activated form can then be incorporated into growing polysaccharide chains by specific glycosyltransferases.



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Biosynthesis of UDP-N-acetyl-L-**fucosamine**.

As a component of the bacterial O-antigen, **fucosamine** plays a critical role in the bacterium's interaction with its environment and host organisms. The LPS molecule is a potent activator of the innate immune system, primarily through the Toll-like receptor 4 (TLR4) signaling pathway, which recognizes the Lipid A component. The highly variable O-antigen, decorated with unique sugars like **fucosamine**, modulates this interaction, contributes to serum resistance, and serves as a binding site for bacteriophages.



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References

- 1. Synthesis of Fucosyl-N-Acetylglucosamine Disaccharides by Transfucosylation Using α -L-Fucosidases from *Lactobacillus casei* - PMC [pmc.ncbi.nlm.nih.gov]
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